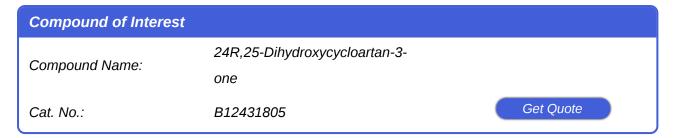


An In-depth Technical Guide to 24R,25-Dihydroxycycloartan-3-one

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **24R,25-Dihydroxycycloartan-3-one**, a cycloartane-type triterpenoid. This document consolidates available data on its spectroscopic characteristics, isolation from natural sources, and potential as a cytotoxic agent. Detailed experimental protocols and data are presented to support further research and development efforts in the fields of medicinal chemistry and oncology.

Chemical Structure and Properties

24R,25-Dihydroxycycloartan-3-one is a complex natural product with the molecular formula C₃₀H₅₀O₃.[1] Its structure is characterized by a cycloartane skeleton, which is a tetracyclic triterpenoid featuring a distinctive cyclopropane ring fused to the D-ring. The key functional groups include a ketone at the C-3 position and a dihydroxylated side chain at C-17, with the stereochemistry at the C-24 position being of the R configuration.

The three six-membered rings of the core structure adopt chair and twist-boat conformations, while the five-membered ring is in a distorted envelope conformation.[1] An intramolecular hydrogen bond is formed between the two hydroxyl groups on the side chain, and there is also



an intermolecular hydrogen bond between one of these hydroxyl groups and the carbonyl group of a neighboring molecule in the crystalline state.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | С30Н50О3 | [1] |
| Molecular Weight | 458.72 g/mol | |
| IUPAC Name | (24R)-24,25- dihydroxycycloartan-3-one | |
| CAS Number | 167342-99-8 | _ |
| Appearance | White amorphous powder | - |

Spectroscopic Data

The structural elucidation of **24R,25-Dihydroxycycloartan-3-one** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **24R,25-Dihydroxycycloartan-3-one**



| Position | ¹³ C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
|----------|------------------------------------|-----------------------|
| 1 | 38.7 | |
| 2 | 34.0 | |
| 3 | 218.4 | |
| 4 | 47.3 | |
| 5 | 49.8 | |
| 6 | 21.1 | |
| 7 | 28.1 | |
| 8 | 47.9 | |
| 9 | 20.2 | |
| 10 | 25.9 | |
| 11 | 25.8 | |
| 12 | 35.5 | |
| 13 | 45.4 | |
| 14 | 48.8 | |
| 15 | 32.9 | |
| 16 | 26.4 | |
| 17 | 52.3 | |
| 18 | 18.1 | |
| 19 | 29.8 | |
| 20 | 36.1 | |
| 21 | 18.7 | |
| 22 | 35.1 | |
| 23 | 27.2 | |
| • | | |



| 24 | 76.9 |
|----|------|
| 25 | 72.9 |
| 26 | 29.7 |
| 27 | 29.7 |
| 28 | 26.8 |
| 29 | 21.5 |
| 30 | 14.7 |

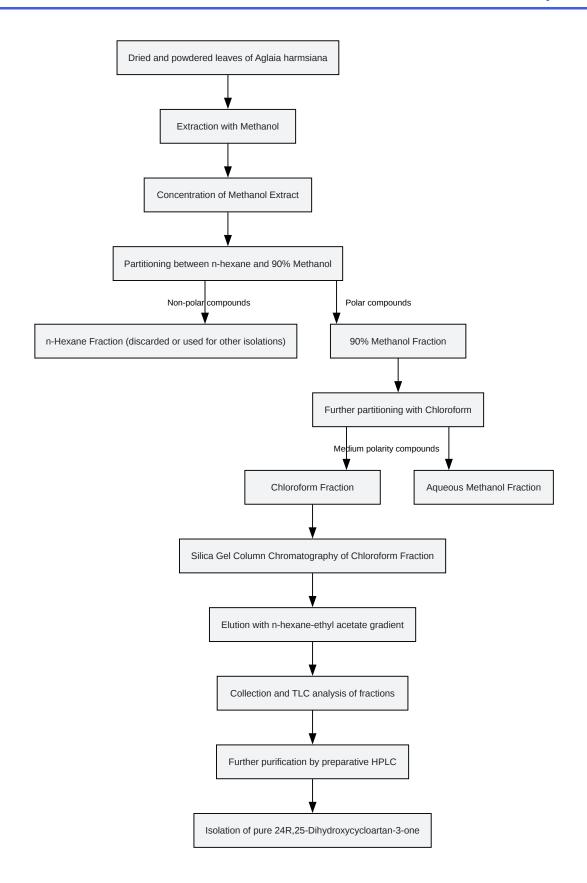
Note: Specific proton chemical shifts are not fully detailed in the readily available literature and would require access to the original publication's supplementary data.

Experimental Protocols Isolation of 24R,25-Dihydroxycycloartan-3-one from Aglaia harmsiana

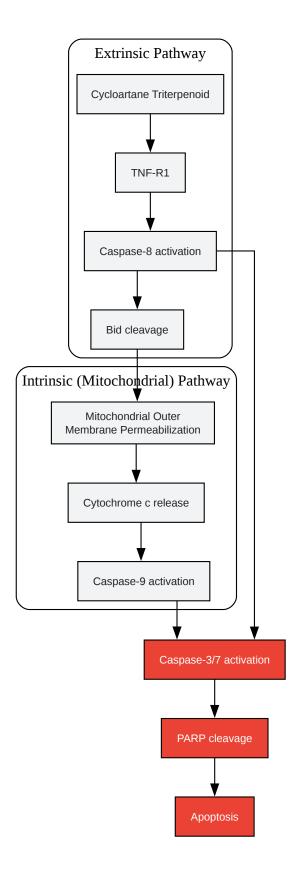
The following is a generalized protocol based on the isolation of cycloartane triterpenoids from Aglaia species.

Diagram 1: Experimental Workflow for Isolation









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References

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